molecular formula C17H24N2O4 B2937522 1-(Tert-butoxycarbonyl)-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid CAS No. 2085689-72-9

1-(Tert-butoxycarbonyl)-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid

Cat. No.: B2937522
CAS No.: 2085689-72-9
M. Wt: 320.389
InChI Key: PNOSXGJZOXRFJD-UHFFFAOYSA-N
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Description

This compound features an azetidine ring substituted at the 3-position with both a tert-butoxycarbonyl (Boc) protecting group and a (1-phenylethyl)amino moiety, alongside a carboxylic acid group. Such structures are critical intermediates in drug discovery, particularly for protease inhibitors or kinase-targeted therapies .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1-phenylethylamino)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12(13-8-6-5-7-9-13)18-17(14(20)21)10-19(11-17)15(22)23-16(2,3)4/h5-9,12,18H,10-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOSXGJZOXRFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2(CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butoxycarbonyl)-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid, commonly referred to as Boc-aminoazetidine, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

  • Molecular Formula : C19H30N2O4
  • Molecular Weight : 350.45 g/mol
  • CAS Number : 1093192-06-3
  • Physical State : Solid
  • Purity : >98.0% (GC)
  • Solubility : Slightly soluble in methanol

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The azetidine ring structure contributes to its unique properties and potential biological activities.

Research indicates that Boc-aminoazetidine may interact with various biological targets, including enzymes involved in metabolic pathways. The presence of the azetidine ring can influence the compound's ability to act as an inhibitor or modulator of specific biological processes.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds. For instance, derivatives of azetidine have shown promising results against various bacterial strains, suggesting that Boc-aminoazetidine may exhibit similar properties.

Antioxidant Properties

The antioxidant capacity of Boc-aminoazetidine has not been extensively studied; however, related compounds have demonstrated the ability to scavenge free radicals, which could imply potential protective effects against oxidative stress.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study examined the inhibitory effects of azetidine derivatives on methyl modifying enzymes. The findings suggested that Boc-aminoazetidine could modulate enzyme activity, potentially impacting cellular signaling pathways involved in various diseases .
  • Antimicrobial Testing :
    Research involving azetidine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the azetidine ring can enhance antibacterial efficacy .
  • Cell Viability Assays :
    In vitro assays demonstrated that Boc-aminoazetidine could affect cell viability in cancer cell lines. The compound's mechanism appears to involve apoptosis induction, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionModulates methyl modifying enzymes
AntioxidantPotential free radical scavengingRelated compounds
Cell ViabilityInduces apoptosis in cancer cells

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a common protecting group for amines, removed under acidic conditions. For this compound, cleavage typically occurs via:

  • Trifluoroacetic acid (TFA) : Dissolution in TFA/dichloromethane (1:1) at 0–25°C for 1–4 hours yields the free amine intermediate .

  • HCl in dioxane : Treatment with 4M HCl in dioxane at room temperature for 2 hours also removes the Boc group .

Example Reaction:

Boc protected amine+HCl dioxane Amine hydrochloride salt+CO2+tert butanol\text{Boc protected amine}+\text{HCl dioxane }\rightarrow \text{Amine hydrochloride salt}+\text{CO}_2+\text{tert butanol}

ReagentConditionsProductYieldSource
TFA/DCM (1:1)0–25°C, 1–4 h3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid~85%
4M HCl/dioxaneRT, 2 h3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid hydrochloride>90%

Carboxylic Acid Reactivity

The carboxylic acid group participates in:

  • Amide bond formation : Activated by coupling agents (e.g., HATU, EDCl) to generate peptidomimetics or conjugates.

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

Example Reaction:

Acid+R OHH+Ester+H2O\text{Acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Ester}+\text{H}_2\text{O}

SubstrateReagent/ConditionsProductApplicationSource
Methanol/H₂SO₄Reflux, 12 hMethyl ester derivativeProdrug synthesis
HATU, DIPEADMF, RT, 2 hAmide-linked conjugatesMedicinal chemistry

Azetidine Ring Stability

The strained azetidine ring (4-membered) undergoes:

  • Ring-opening under basic conditions : Nucleophilic attack at the β-carbon leads to ring cleavage .

  • Intramolecular cyclization : At elevated temperatures, the ring may rearrange or form bicyclic structures .

Example Reaction:

Azetidine+NaOHOpen chain amine derivative\text{Azetidine}+\text{NaOH}\rightarrow \text{Open chain amine derivative}

ConditionsOutcomeNotesSource
1M NaOH, 80°C, 6 hβ-amino alcohol formationIrreversible
Dry THF, NaH, 60°CIntramolecular cyclization to pyrrolidineCatalyzed by bases

Phenylethylamino Group Reactivity

The secondary amine in the phenylethylamino group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Alkylation : Forms tertiary amines with alkyl halides (e.g., methyl iodide) .

Example Reaction:

Amine+AcClAcetylated derivative+HCl\text{Amine}+\text{AcCl}\rightarrow \text{Acetylated derivative}+\text{HCl}

ReagentConditionsProductYieldSource
Acetyl chlorideDCM, TEA, 0°C to RT, 3 hN-acetylated derivative78%
Methyl iodideK₂CO₃, DMF, 60°C, 12 hN-methylated product65%

Stability Under Storage

The compound is sensitive to:

  • Hydrolysis : Prolonged exposure to moisture degrades the Boc group and carboxylic acid .

  • Oxidation : The phenylethyl group may oxidize under strong oxidizing agents (e.g., H₂O₂) .

ConditionDegradation PathwayMitigation StrategySource
High humidityHydrolysis of Boc groupStore desiccated at 2–8°C
H₂O₂, RT, 24 hOxidation of phenylethylAvoid oxidizing conditions

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Azetidine vs. Piperidine/Pyrrolidine Derivatives
  • 1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic acid (): Replacing the azetidine ring with a piperidine ring increases ring size, altering conformational flexibility and steric hindrance. Molecular Weight: ~337.4 g/mol (vs. ~348.4 g/mol for the target compound). The benzyl group may enhance lipophilicity compared to the (1-phenylethyl)amino group, affecting membrane permeability .
Substituent Modifications
  • 1-(5-(1-((4-Chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid (): Features a 4-chlorophenyl-ethylamino group and benzyl substitution. Synthesis Yield: 70%, suggesting efficient coupling methods. The chloro substituent may improve metabolic stability but reduce solubility compared to the target compound’s phenyl group .
  • 1-[(tert-butoxycarbonyl)amino]azetidine-3-carboxylic acid (): Lacks the (1-phenylethyl)amino group, simplifying synthesis. Commercial Availability: Sold at $982/250 mg (Santa Cruz Biotechnology), indicating utility as a common intermediate .

Functional Group Effects

Fluorinated Derivatives
  • 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid ():

    • Fluorine introduction increases electronegativity and lipophilicity (ClogP ~1.5 vs. ~2.0 for the target compound).
    • Molecular Weight: 247.26 g/mol, lower due to the absence of the phenyl-ethyl group .
  • 1-(Tert-butoxycarbonyl)-3-(3-fluorobenzyl)azetidine-3-carboxylic acid ():

    • Fluorobenzyl substitution enhances binding to hydrophobic enzyme pockets.
    • InChIKey: ZFHKBGCYOQAPNS-UHFFFAOYSA-N (distinct from the target compound’s key) .
Hydrophilic Substituents
  • 1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid (): Hydroxymethyl group improves aqueous solubility (LogP reduction by ~0.5 units). Potential for hydrogen bonding in target interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound C₁₉H₂₇N₃O₄ 361.44 Boc, (1-phenylethyl)amino N/A ~2.0
1-[(tert-butoxycarbonyl)amino]azetidine-3-carboxylic acid C₉H₁₆N₂O₄ 216.24 Boc, -NH₂ 105 ~0.8
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic Acid C₁₁H₁₈FNO₄ 247.26 Boc, fluorine N/A ~1.5
1-(5-(1-((4-Chlorophenyl)(ethyl)amino)ethyl)-2-methylbenzyl)azetidine-3-carboxylic acid C₂₂H₂₈ClN₃O₂ 402.93 Chlorophenyl, ethylamino, benzyl N/A ~3.2

Research Implications

  • Structure-Activity Relationships (SAR): The (1-phenylethyl)amino group in the target compound may enhance target affinity vs. simpler Boc-protected analogs. Fluorinated or chlorinated derivatives () offer tunable pharmacokinetics.
  • Drug Development : Hydrophilic variants (e.g., hydroxymethyl in ) balance solubility and activity, critical for oral bioavailability .

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